molecular formula C15H14N4O3 B15003539 Methyl 5-cyano-4-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-ylcarbamate

Methyl 5-cyano-4-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-ylcarbamate

Cat. No.: B15003539
M. Wt: 298.30 g/mol
InChI Key: YMICVJWGQZVLDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL N-[5-CYANO-4-METHYL-1-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL]CARBAMATE is a complex organic compound with a unique structure that includes a pyridazine ring, a cyano group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL N-[5-CYANO-4-METHYL-1-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL]CARBAMATE typically involves multiple steps. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating, can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL N-[5-CYANO-4-METHYL-1-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL]CARBAMATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the compound into other derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

METHYL N-[5-CYANO-4-METHYL-1-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL]CARBAMATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL N-[5-CYANO-4-METHYL-1-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL]CARBAMATE involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(4-methoxyphenylmethyl)-N′-cyanocarbamimidothioate
  • Methyl N-[1-(phenylmethyl)-4-piperidinyl]-N′-cyanocarbamimidothioate

Uniqueness

METHYL N-[5-CYANO-4-METHYL-1-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL]CARBAMATE is unique due to its specific structure, which includes a pyridazine ring and a cyano group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H14N4O3

Molecular Weight

298.30 g/mol

IUPAC Name

methyl N-[5-cyano-4-methyl-1-(4-methylphenyl)-6-oxopyridazin-3-yl]carbamate

InChI

InChI=1S/C15H14N4O3/c1-9-4-6-11(7-5-9)19-14(20)12(8-16)10(2)13(18-19)17-15(21)22-3/h4-7H,1-3H3,(H,17,18,21)

InChI Key

YMICVJWGQZVLDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C(=N2)NC(=O)OC)C)C#N

solubility

41.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.